Chlothianidin
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Overview
Description
Clothianidin is an insecticide developed by Takeda Chemical Industries and Bayer AG . It is a neonicotinoid, a class of insecticides that are chemically similar to nicotine . Neonicotinoids act on the central nervous system of insects .
Synthesis Analysis
Clothianidin is a metabolite of thiamethoxam . An analytical method for quantifying clothianidin residues in crops using dispersive liquid-liquid microextraction (DLLME) and liquid chromatography-tandem mass spectrometry has been developed .
Molecular Structure Analysis
Clothianidin molecules and intermediate products with relatively large molecular weight were degraded into small molecular substances after 120 min of degradation .
Chemical Reactions Analysis
Clothianidin degradation efficiency was significantly influenced by input power, clothianidin concentration, pH value, liquid conductivity, free radical quencher .
Physical And Chemical Properties Analysis
Clothianidin is a basic substance, which does not dissociate under acidic to slightly basic conditions . The water solubility is 0.327 g/L at 20 °C .
Scientific Research Applications
Impact on Immune Signaling in Human Cells
Clothianidin, a neonicotinoid insecticide, has been shown to adversely affect immune signaling in a human cell line. It down-regulates the activation of the transcription factor NF-κB, which plays a crucial role in immune response modulation across the animal kingdom. This disruption suggests potential immunotoxicity risks of neonicotinoids on vertebrates that warrant further investigation at the organism level (Di Prisco et al., 2017).
Effects on Earthworms and Soil Ecosystem
Research on the oxidative stress and genotoxicity of Clothianidin on earthworms has highlighted its stability in artificial soil and significant influence on biomarkers in earthworms, indicating environmental risk assessment importance for this insecticide (Liu et al., 2017).
Resistance in Insect Pests
A study on the brown planthopper, Nilaparvata lugens, a major pest affected by Clothianidin, revealed the genetic basis of resistance development and associated fitness costs. This information is valuable for designing effective resistance management strategies (Jin et al., 2021).
Chemical Properties and Synthesis
The chemistry of Clothianidin and related compounds has been thoroughly investigated, detailing its discovery, structure-activity relationships, and synthetic pathways. This information contributes to understanding its effectiveness and potential for modification (Uneme, 2011).
Environmental Leaching and Mobility
A study on the leaching of Clothianidin in Indian soils has shown that its mobility can be reduced by organic amendments. This research provides insights into minimizing environmental contamination risks (Singh et al., 2018).
Safety And Hazards
Future Directions
properties
CAS RN |
210880-92-5 |
---|---|
Product Name |
Chlothianidin |
Molecular Formula |
C6H8ClN5O2S |
Molecular Weight |
249.68 g/mol |
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) |
InChI Key |
PGOOBECODWQEAB-UHFFFAOYSA-N |
SMILES |
CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |
Canonical SMILES |
CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |
Appearance |
Solid powder |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TI 435; TI435; TI-435; Celero; Clothianidin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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